(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, would likely contribute to the compound’s aromaticity, while the chlorophenyl group could influence its reactivity . The methoxyamine group could also play a role in the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. For example, the compound could potentially undergo electrophilic aromatic substitution reactions, influenced by the presence of activating or deactivating groups . It could also participate in oxidation reactions and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature of its functional groups and the intermolecular forces between its molecules . Its reactivity would be influenced by factors such as its aromaticity and the presence of electron-donating or electron-withdrawing groups .Scientific Research Applications
1. Organic Chemistry and Synthesis
In organic chemistry, derivatives of pyridine, such as (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine, are explored for their unique properties and potential applications. For example, Nedolya et al. (2018) investigated transformations of related compounds under acid catalysis, leading to derivatives of 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine. This research highlights the chemical reactivity and potential for creating new compounds with diverse applications in organic synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
2. Catalyst Development
Compounds structurally related to the subject chemical are used in the development of catalysts. For instance, Nyamato et al. (2015) synthesized (imino)pyridine ligands for use in palladium(II) complexes. These complexes showed promise as selective catalysts in ethylene dimerization, demonstrating the potential of pyridine derivatives in catalytic applications (Nyamato, Ojwach, & Akerman, 2015).
3. Antimicrobial and Anticancer Properties
The derivatives of pyridine compounds are also explored for their biological activities. Katariya et al. (2021) reported the synthesis of pyridyl-pyrazolines with potential anticancer and antimicrobial properties. This research underscores the importance of pyridine derivatives in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
4. Anti-Tubercular Applications
Furthermore, pyridine derivatives show promise in anti-tubercular treatments. Manikannan et al. (2010) synthesized a series of pyridine derivatives, one of which showed significant inhibition of Mycobacterium tuberculosis. This research demonstrates the potential therapeutic applications of these compounds in treating tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with various biological targets. Without specific experimental data, it’s challenging to identify the exact targets and their roles .
Mode of Action
The compound’s mode of action is likely to involve the formation of oximes, a class of imines . Oximes are formed when aldehydes or ketones react with hydroxylamine . In this case, the compound might interact with its targets, leading to changes at the molecular level. The exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to form oximes . Oximes are involved in numerous biochemical reactions, including those in the catecholamine neurotransmitter pathways . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential to form oximes, it might induce changes at the molecular level, possibly affecting cellular functions . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . .
Future Directions
The future directions for research involving this compound could include exploring its potential uses in various fields, such as organic synthesis, medicinal chemistry, and materials science . For example, it could be studied for its potential use as a catalyst, a pharmaceutical ingredient, or a building block for the synthesis of more complex molecules .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s methoxyamine group, chlorophenyl sulfanyl group, and pyridinyl group .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
(E)-1-[6-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-17-16-9-10-6-7-13(15-8-10)18-12-5-3-2-4-11(12)14/h2-9H,1H3/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSSCKHSGPTSLQ-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN=C(C=C1)SC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CN=C(C=C1)SC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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